An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key fluorinated benzamide derivative utilized in medicinal and organic chemistry. Its unique structural features, including an amino group, a strategically placed fluorine atom, and a Weinreb amide moiety, make it a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. This guide details its physicochemical properties, established synthetic routes with mechanistic insights, applications in pharmaceutical research, and essential safety protocols.
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, identified by the CAS Number 880875-39-8 , is a compound of significant interest in contemporary drug development.[1][2] Its structure is distinguished by three critical functionalities: an aniline moiety, a fluorine substituent, and an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This combination imparts a unique set of physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents.
The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance crucial drug-like properties.[3] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The Weinreb amide is a particularly useful functional group in organic synthesis, as it is stable to many nucleophilic reagents but can be selectively converted to aldehydes or ketones, providing a controlled method for carbon-carbon bond formation.
This guide serves as a technical resource for professionals in the field, offering detailed insights into the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide are summarized below.
| Property | Value | Source |
| CAS Number | 880875-39-8 | [1][2] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Solid (Form) | |
| Purity | ≥95% (Typically available) | [1] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| LogP (Calculated) | 1.0413 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [1] |
| InChIKey | WWEPCBKULBKDCS-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide typically originates from commercially available fluorinated benzoic acids. The most common and direct approach involves the amidation of 2-amino-5-fluorobenzoic acid.
Workflow: Synthesis via Amide Coupling
Caption: Synthetic pathway for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide.
Detailed Experimental Protocol
This protocol is a representative example of a standard amide coupling reaction to synthesize the title compound.
1. Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
2. Addition of Reagents:
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling.
-
Add the coupling agent. A common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
3. Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-12 hours.
4. Work-up and Purification:
-
Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide.
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen, particularly with the highly reactive activated carboxylic acid intermediate.
-
Anhydrous Solvents: Water can hydrolyze the activated ester intermediate formed by the coupling agent, reducing the yield of the desired amide.
-
Coupling Agent (HATU): HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid into a reactive activated ester. This intermediate readily reacts with the weakly nucleophilic N,O-dimethylhydroxylamine to form the stable Weinreb amide with minimal side products.
-
Non-nucleophilic Base (DIPEA): A bulky, non-nucleophilic base is crucial. It is strong enough to deprotonate the N,O-dimethylhydroxylamine hydrochloride and neutralize the acidic byproducts of the reaction without competing as a nucleophile and reacting with the activated ester itself.
Applications in Drug Discovery and Development
The primary utility of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is as a versatile intermediate for constructing more elaborate molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for generating libraries of compounds for biological screening.
-
Precursor for Heterocyclic Synthesis: The aniline functional group is a common starting point for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many approved drugs.
-
Scaffold for Bioactive Molecules: This compound has been utilized as a key building block in the development of novel therapeutic agents. For instance, its derivatives have been explored in the synthesis of compounds targeting Plasmodium falciparum ATP4 (PfATP4) for antimalarial drug discovery and in the creation of novel androgen receptor antagonists for prostate cancer research.[4]
-
Cereblon (CRBN) Binders: Recent studies have highlighted the use of fluorinated benzamide derivatives in the discovery of novel binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[6] These binders are critical components in the design of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific disease-causing proteins.[6] The fluorine atom in these scaffolds can enhance binding affinity and modulate other critical physicochemical properties.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is often at 2-8°C for long-term stability.[1][8]
-
Incompatible Materials: Avoid strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and drug discovery scientists. Its well-defined structure, predictable reactivity, and the strategic placement of a fluorine atom provide a reliable and versatile platform for the synthesis of next-generation therapeutics. The robust synthetic protocols and diverse applications, particularly in the burgeoning field of targeted protein degradation, ensure that this compound will remain a relevant and valuable building block in pharmaceutical research for the foreseeable future.
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PubChem. 2-fluoro-N-methoxy-N-methylbenzamide. [Link]
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PubChem. 2-Amino-5-methoxybenzamide. [Link]
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National Institutes of Health (NIH). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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